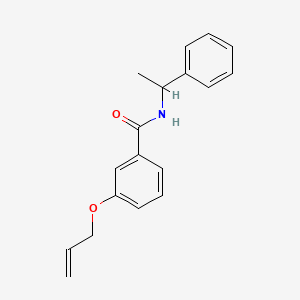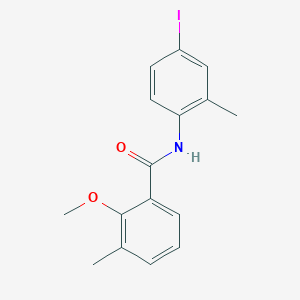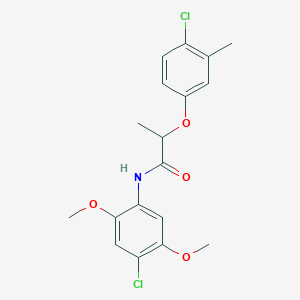
3-(allyloxy)-N-(1-phenylethyl)benzamide
Descripción general
Descripción
3-(allyloxy)-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as APEB and is a member of the benzamide family. APEB has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
APEB exerts its effects through the activation of the PPARγ receptor, which is involved in the regulation of various cellular processes, including inflammation and glucose metabolism. APEB has been found to activate this receptor, leading to the inhibition of tumor cell growth and the promotion of neuroprotection.
Biochemical and Physiological Effects:
APEB has been found to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the promotion of neuroprotection, and the regulation of glucose metabolism. In addition, APEB has been found to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APEB has several advantages for use in lab experiments, including its high purity and stability. However, there are also limitations to its use, including its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on APEB, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other medical conditions, and the exploration of its mechanisms of action. Additionally, further research is needed to determine the optimal dosage and administration of APEB for therapeutic use.
Aplicaciones Científicas De Investigación
APEB has been extensively studied for its potential applications in the treatment of various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that APEB has the ability to inhibit the growth of cancer cells and reduce the risk of tumor formation. In addition, APEB has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-12-21-17-11-7-10-16(13-17)18(20)19-14(2)15-8-5-4-6-9-15/h3-11,13-14H,1,12H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMPPYLSNYBZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399226.png)
![4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399239.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4399243.png)

![{4-[(3-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B4399251.png)

![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399269.png)
![N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide](/img/structure/B4399286.png)

![4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B4399299.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-methylcyclohexyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4399301.png)
![4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399302.png)
![2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B4399314.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B4399315.png)